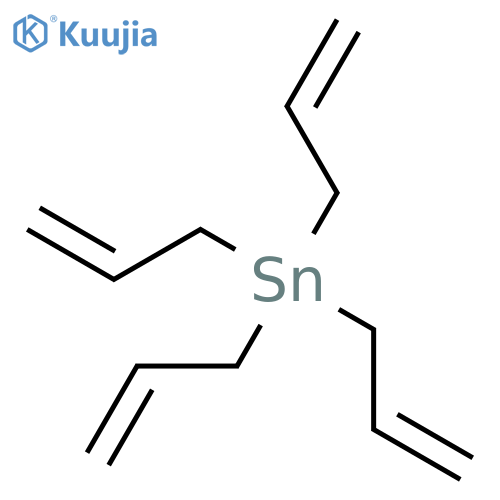Cas no 7393-43-3 (Tetraallyltin)

Tetraallyltin structure
商品名:Tetraallyltin
Tetraallyltin 化学的及び物理的性質
名前と識別子
-
- Tetraallyltin
- tetrakis(prop-2-enyl)stannane
- Stannane,tetra-2-propenyl
- Stannane,tetraallyl
- tetra(2-propenyl)stannane
- tetraallylstannane
- tetraallyltannate
- Tetrallylstannane
- tetraprop-2-en-1-ylstannane
- Stannane, tetra-2-propenyl-
- XJPKDRJZNZMJQM-UHFFFAOYSA-N
- Stannane, tetraallyl-
- Tetraallyltin, 97%
- C12H20Sn
- Stannane,tetra-2-propen-1-yl-
- RP29879
- O480
- 393T433
- Tetraallylstannane, Tetraallyltin, tetrallylstannane
- ?Tetraallyltin
- EINECS 230-987-5
- D92566
- DTXSID80224580
- 7393-43-3
- AKOS015838925
- NS00047097
- TETRAKIS(2-PROPENYL)STANNANE
- UNII-68PK869PUT
- 68PK869PUT
- STANNANE, TETRA-2-PROPEN-1-YL-
- AI3-28455
- J-524848
- T2009
- FT-0741852
- TETRA-2-PROPEN-1-YLSTANNANE
- MFCD00008637
- tetrakis(prop-2-en-1-yl)stannane
-
- MDL: MFCD00008637
- インチ: 1S/4C3H5.Sn/c4*1-3-2;/h4*3H,1-2H2;
- InChIKey: XJPKDRJZNZMJQM-UHFFFAOYSA-N
- ほほえんだ: [Sn](C([H])([H])C([H])=C([H])[H])(C([H])([H])C([H])=C([H])[H])(C([H])([H])C([H])=C([H])[H])C([H])([H])C([H])=C([H])[H]
計算された属性
- せいみつぶんしりょう: 284.05900
- どういたいしつりょう: 284.059
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ライトイエロー液体
- 密度みつど: 1.179 g/mL at 25 °C(lit.)
- ふってん: 70°C/1.5mmHg(lit.)
- フラッシュポイント: 華氏温度:167°f< br / >摂氏度:75°C< br / >
- 屈折率: n20/D 1.539(lit.)
- すいようせい: Not miscible in water or difficult to mix.
- PSA: 0.00000
- LogP: 4.17920
- じょうきあつ: 0.1±0.4 mmHg at 25°C
- ようかいせい: 水に溶けず、ほとんどの有機溶媒に溶け、通常Et 2 OまたはTHFに使用されます。
- かんど: Air Sensitive
Tetraallyltin セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H227-H301+H311+H331
- 警告文: P210-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- 危険物輸送番号:UN 2788 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: R23/24/25
- セキュリティの説明: S23-S24/25-S45-S36/37
- 福カードFコード:10-23
-
危険物標識:

- 包装等級:II
- 包装カテゴリ:II
- TSCA:No
- 危険レベル:6.1
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:6.1
- 包装グループ:III
- セキュリティ用語:6.1
- リスク用語:R23/24/25
Tetraallyltin 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Tetraallyltin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 918101-2G |
Tetraallyltin, 95% |
7393-43-3 | 95% | 2G |
¥ 699 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1259727-2g |
Tetraallyltin |
7393-43-3 | 95% | 2g |
$230 | 2023-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 271446-25G |
Tetraallyltin |
7393-43-3 | 25g |
¥3902.55 | 2023-12-09 | ||
| TRC | T223405-5g |
Tetraallyltin |
7393-43-3 | 5g |
$ 595.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162786-200mg |
Tetraallyltin |
7393-43-3 | >97.0%(GC) | 200mg |
¥129.00 | 2021-05-24 | |
| TRC | T223405-1g |
Tetraallyltin |
7393-43-3 | 1g |
$ 185.00 | 2022-06-03 | ||
| abcr | AB122417-10 g |
Tetraallyltin, 95%; . |
7393-43-3 | 95% | 10 g |
€291.00 | 2023-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 71158-2g |
Tetraallyltin, 96% |
7393-43-3 | 96% | 2g |
¥1128.00 | 2023-04-13 | |
| BAI LING WEI Technology Co., Ltd. | J3493-5080-10g |
Tetraallyltin |
7393-43-3 | min. 95% | 10g |
¥4464 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | K14071158-2g |
Tetraallyltin |
7393-43-3 | 96% | 2g |
¥1128 | 2023-11-24 |
Tetraallyltin 関連文献
-
Renhua Qiu,Xinhua Xu,Yinhui Li,Guoping Zhang,Lingling Shao,Delie An,Shuangfeng Yin Chem. Commun. 2009 1679
-
Charles M Gordon,Adam McCluskey Chem. Commun. 1999 1431
-
Charles M Gordon,Adam McCluskey Chem. Commun. 1999 1431
-
Ningbo Li,Jinying Wang,Xiaohong Zhang,Renhua Qiu,Xie Wang,Jinyang Chen,Shuang-Feng Yin,Xinhua Xu Dalton Trans. 2014 43 11696
-
Guohua Liu,Yunqiang Sun,Jianyao Wang,Chuanshou Sun,Fang Zhang,Hexing Li Green Chem. 2009 11 1477
7393-43-3 (Tetraallyltin) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7393-43-3)Tetraallyltin

清らかである:99%/99%
はかる:2g/10g
価格 ($):175.0/560.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7393-43-3)四烯丙基锡

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ